![molecular formula C8H9NO4S B1429052 Dimethyl 3-aminothiophene-2,5-dicarboxylate CAS No. 785803-74-9](/img/structure/B1429052.png)
Dimethyl 3-aminothiophene-2,5-dicarboxylate
Overview
Description
Dimethyl 3-aminothiophene-2,5-dicarboxylate is a chemical compound with the CAS Number: 785803-74-9 and Linear Formula: C8H9NO4S . It has a molecular weight of 215.23 .
Synthesis Analysis
The synthesis of Dimethyl 3-aminothiophene-2,5-dicarboxylate involves several stages. In one stage, bis (trichloromethyl) carbonate and dimethyl 3-aminothiophene-2,5-dicarboxylate are combined with N-ethyl-N,N-diisopropylamine in dichloromethane at 0 - 20℃ . In another stage, 5,6-dimethoxypyridin-2-amine is added with N-ethyl-N,N-diisopropylamine in dichloromethane at 20℃ .Molecular Structure Analysis
The IUPAC name for this compound is dimethyl 3-amino-2,5-thiophenedicarboxylate . The InChI Code is 1S/C8H9NO4S/c1-12-7(10)5-3-4(9)6(14-5)8(11)13-2/h3H,9H2,1-2H3 .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it has been used in the reaction of 1,3-dithiolan-2-thiones with dimethyl acetylenedicarboxylate . It has also been used in the reaction with 20% palladium hydroxide-activated charcoal in tetrahydrofuran and methanol at 20℃ .Physical And Chemical Properties Analysis
The compound has a molecular weight of 215.23 . It is recommended to be stored in a freezer .Scientific Research Applications
Comprehensive Analysis of Dimethyl 3-aminothiophene-2,5-dicarboxylate Applications
Dimethyl 3-aminothiophene-2,5-dicarboxylate is a versatile chemical compound with a range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields.
Synthesis of Bio-Based Polyamides
Application: The compound serves as a precursor for the synthesis of bio-based amorphous polyamides. These polyamides are synthesized from dimethyl furan-2,5-dicarboxylate and exhibit properties such as high glass transition temperatures and poor crystallization due to the asymmetric rigid structure of cyclohexane and furan .
Development of Organic Semiconductors
Application: Thiophene derivatives, like Dimethyl 3-aminothiophene-2,5-dicarboxylate, play a crucial role in the advancement of organic semiconductors. They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Pharmaceutical Research
Application: Thiophene-based analogs are studied for their pharmacological properties. Compounds like Dimethyl 3-aminothiophene-2,5-dicarboxylate are potential candidates for developing drugs with anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties .
Corrosion Inhibitors
Application: In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors. Their molecular structure allows them to form protective layers on metals, preventing oxidative damage .
Material Science
Application: The compound is used in material science research, particularly in the study of materials with specific electronic properties. It contributes to the development of materials with enhanced durability and performance .
Synthesis of Bio-Based Commercial Compounds
Application: Dimethyl 3-aminothiophene-2,5-dicarboxylate can be used to synthesize furanyl polyester and polyamide. It is considered a bio-based alternative to fossil-based terephthalic acid, contributing to sustainable material development .
Advanced Compound Improvement
Application: Medicinal chemists utilize thiophene derivatives to improve advanced compounds with a variety of biological effects. This includes modifying the molecular structure to enhance drug efficacy and reduce side effects .
Analytical Chemistry
Application: The compound’s properties are analyzed using techniques like Fourier transform infrared spectrometry (FTIR), nuclear magnetic resonance (NMR), and thermal gravimetric analysis (TGA). These analyses help in understanding the compound’s behavior and potential applications .
Safety And Hazards
properties
IUPAC Name |
dimethyl 3-aminothiophene-2,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-12-7(10)5-3-4(9)6(14-5)8(11)13-2/h3H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWYBXJEIDHWPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101186355 | |
Record name | 2,5-Thiophenedicarboxylic acid, 3-amino-, 2,5-dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101186355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3-aminothiophene-2,5-dicarboxylate | |
CAS RN |
785803-74-9 | |
Record name | 2,5-Thiophenedicarboxylic acid, 3-amino-, 2,5-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=785803-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Thiophenedicarboxylic acid, 3-amino-, 2,5-dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101186355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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